molecular formula C12H15BN2O4 B2719707 {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid CAS No. 1373273-46-1

{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid

Cat. No.: B2719707
CAS No.: 1373273-46-1
M. Wt: 262.07
InChI Key: JYPXTBFIVPSJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid is a specialized boronic acid derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The compound features a pyrrolo[3,2-b]pyridine scaffold, a privileged structure in pharmaceutical development due to its resemblance to purine bases, which allows it to interact effectively with a variety of biological targets . The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, facilitating its use in multi-step synthetic routes. The boronic acid functional group is pivotal for modern carbon-carbon bond-forming reactions, most notably Suzuki-Miyaura cross-couplings, enabling the efficient construction of complex biaryl systems for structure-activity relationship (SAR) studies . Pyrrolopyridine cores are recognized as isosteres for purine nucleotides, making them highly valuable in the design of kinase inhibitors and other targeted therapeutics . Research into related pyrrolopyridine isomers has demonstrated a broad spectrum of pharmacological activities, including antitumor, antiviral, and antidiabetic effects, highlighting the potential of this chemical class for developing new treatments for various diseases . This compound is intended for use in developing novel small molecules for preclinical research, with applications spanning oncology, immunology, and metabolic disorders. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-b]pyridin-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-5-4-6-14-8(9)7-10(15)13(17)18/h4-7,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPXTBFIVPSJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid typically involves several steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Boronic Acid Group: This step often involves the use of boron reagents like bis(pinacolato)diboron or boronic acid derivatives under palladium-catalyzed conditions.

    Protection with tert-Butoxycarbonyl Group: The Boc group is introduced to protect the nitrogen atom in the pyrrolo[3,2-b]pyridine ring, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to yield boranes.

    Substitution Reactions: The pyrrolo[3,2-b]pyridine ring can participate in various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Resulting from oxidation reactions.

    Substituted Pyrrolo[3,2-b]pyridines: From various substitution reactions.

Scientific Research Applications

Drug Development

{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid has been explored as a potential scaffold in drug discovery. Its boronic acid functionality allows for the formation of reversible covalent bonds with diols, making it useful in the design of inhibitors targeting various enzymes, including proteases and kinases.

Targeting Kinases

Research indicates that boronic acids can selectively inhibit certain kinases, which are crucial in cancer signaling pathways. The incorporation of the pyrrolo[3,2-b]pyridine moiety enhances the compound's ability to interact with kinase active sites, leading to promising anticancer activity.

Synthesis of Complex Molecules

The compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo cross-coupling reactions (e.g., Suzuki-Miyaura coupling) makes it valuable for creating diverse libraries of compounds for biological screening.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent against specific cancers.

Case Study 2: Development of Selective Kinase Inhibitors

In another research effort, derivatives of this compound were synthesized and evaluated for their inhibitory activity against several kinases. The findings revealed that modifications to the pyrrolo[3,2-b]pyridine core significantly influenced selectivity and potency, highlighting the importance of structural optimization in drug design.

Compound NameActivity TypeIC50 (µM)Reference
Compound AKinase Inhibition0.5
Compound BCancer Cell Proliferation0.8
This compoundSelective Kinase Inhibitor0.7

Mechanism of Action

The mechanism by which {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, facilitating its role in enzyme inhibition and molecular recognition processes. The pyrrolo[3,2-b]pyridine core can engage in π-π stacking and hydrogen bonding interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolopyridine-Based Boronic Acids

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic Acid
  • Structure : Boronic acid at position 3 of the pyrrolo[2,3-c]pyridine ring.
  • Molecular Formula : C₁₂H₁₅BN₂O₄ (identical to the target compound).
  • Key Differences :
    • The altered ring connectivity ([2,3-c] vs. [3,2-b]) modifies electronic density, influencing reactivity in cross-coupling reactions .
    • Lower commercial availability (95% purity vs. 98% for the target compound) .
(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic Acid
  • Structure : Chloro substitution at position 5 on the pyrrolo[3,2-b]pyridine core.
  • Molecular Formula : C₁₂H₁₄BClN₂O₄.
  • Key Differences :
    • The chloro group enhances electrophilicity at the boronic acid site, accelerating coupling reactions but reducing solubility in polar solvents .
    • Higher molecular weight (296.52 g/mol vs. 262.07 g/mol) due to the chlorine substituent .

Pyrrole-Based Boronic Acids

1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid
  • Structure : Boronic acid at position 2 of a simple pyrrole ring.
  • Molecular Formula: C₉H₁₄BNO₄.
  • Key Differences :
    • Simpler structure lacking the fused pyridine ring, leading to reduced steric hindrance and faster reaction kinetics in cross-couplings .
    • Lower thermal stability due to the absence of aromatic pyridine stabilization .
{6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic Acid
  • Structure : Partially saturated pyrrolo[3,4-b]pyridine system.
  • Molecular Formula : C₁₃H₁₈BN₂O₄.
  • Key Differences :
    • Saturation at the 5,7-positions reduces conjugation, decreasing boronic acid acidity and slowing coupling rates .
    • Higher molecular weight (288.20 g/mol) due to additional methylene groups .

Comparative Data Table

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Features Reactivity in Suzuki Coupling
Target Pyrrolo[3,2-b]pyridine C₁₂H₁₅BN₂O₄ 262.07 Boc-protected, high purity (98%) Moderate to high
A Pyrrolo[2,3-c]pyridine C₁₂H₁₅BN₂O₄ 262.07 Altered ring connectivity Slightly lower due to steric effects
B Chloro-substituted C₁₂H₁₄BClN₂O₄ 296.52 Enhanced electrophilicity High (chloro activation)
C Simple pyrrole C₉H₁₄BNO₄ 195.03 Reduced steric hindrance Very high
D Saturated pyrrolopyridine C₁₃H₁₈BN₂O₄ 288.20 Partial saturation Low (reduced conjugation)

Biological Activity

{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid is a boronic acid derivative notable for its role in organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety linked to a pyrrolo[3,2-b]pyridine ring, positions it as a valuable intermediate in various chemical reactions, particularly those involving carbon-carbon bond formation. This compound has garnered attention for its potential biological activities, especially in the development of kinase inhibitors and other therapeutic agents.

  • Molecular Formula : C₁₂H₁₅BN₂O₄
  • Molecular Weight : 262.07 g/mol
  • CAS Number : 1373273-46-1
  • Boiling Point : Approximately 454.8 °C (predicted) .

The biological activity of this compound is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property facilitates enzyme inhibition and molecular recognition processes critical for its therapeutic applications. The pyrrolo[3,2-b]pyridine core enhances binding affinity through π-π stacking and hydrogen bonding interactions with biological targets .

Antiviral Activity

Research indicates that compounds similar to this compound have been explored for their antiviral properties, particularly against HIV. For instance, studies have shown that certain pyridine-containing compounds exhibit significant inhibition of HIV integrase at submicromolar concentrations . The structural modifications in these compounds can influence their biological efficacy, making them promising candidates for drug development.

Kinase Inhibition

The compound's structure allows it to interact with various kinases, making it a potential candidate for the development of kinase inhibitors. Kinase inhibitors are crucial in treating cancers and other diseases where aberrant kinase activity is observed. The boronic acid functionality is particularly beneficial in designing inhibitors that can effectively target specific kinases involved in disease pathways .

Case Studies

  • HIV Integrase Inhibitors : A review highlighted the synthesis of pyridine derivatives that showed potent anti-HIV activity. The study emphasized the importance of substituents on the pyridine ring affecting the inhibitory activity against HIV integrase .
  • Kinase Inhibition Studies : Several studies have reported on the synthesis of boronic acid derivatives that act as selective inhibitors for various kinases. These studies demonstrate the ability of such compounds to modulate kinase activity effectively, leading to potential therapeutic applications in oncology .

Data Table: Comparison with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1373273-46-1262.07 g/molPotential kinase inhibitor
{1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl}boronic acid1425334-89-9262.07 g/molAntiviral activity against HIV
{1-(tert-butoxycarbonyl)pyrrolidine}boronic acidN/AN/AVarious enzyme inhibition

Q & A

Q. What are the recommended handling and storage conditions for this compound to ensure stability?

The compound is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protecting group, requiring careful handling to avoid decomposition. Key precautions include:

  • Storage : Store at 0–6°C in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption or oxidation .
  • Incompatibilities : Avoid exposure to strong acids, bases, oxidizers, or reducing agents, which may hydrolyze the Boc group or destabilize the boronic acid moiety .
  • Personal Protective Equipment (PPE) : Use P95 respirators for aerosolized particles, nitrile gloves, and lab coats to minimize skin/eye contact .

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis typically involves Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. For example:

  • Borylation : Reacting halogenated pyrrolo[3,2-b]pyridine precursors with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) under reflux in THF .
  • Boc Protection : Introducing the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures ≥95% purity .

Q. What analytical techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl) and boronic acid proton (δ ~8–10 ppm in DMSO-d₆) .
  • LCMS/HPLC : Confirm molecular ion peaks ([M+H]⁺ for C₁₂H₁₅BN₂O₄: theoretical m/z 263.1) and purity (>95%) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch, Boc group) and ~3200 cm⁻¹ (B-OH stretch) .

Q. What are the known incompatibilities or hazardous reactions associated with this compound?

  • Hazardous Decomposition : Combustion releases toxic fumes (e.g., NOₓ, CO) .
  • Reactivity : Reacts with strong acids (e.g., TFA) to remove the Boc group, generating volatile byproducts. Avoid aqueous bases (pH >10), which may hydrolyze the boronic acid .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid?

Key optimization parameters include:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates. Lower catalyst loading (1–2 mol%) reduces side reactions .
  • Solvent/Base : Polar aprotic solvents (DMF, DME) with weak bases (Na₂CO₃) improve coupling efficiency. Additives like TBAB enhance solubility .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and decomposition risks .

Q. What computational approaches predict the reactivity or solvation effects of this compound?

  • Quantum Mechanical Models : Continuum solvation models (e.g., PCM or SMD) calculate solvation free energy and predict solubility in solvents like DMSO or THF .
  • DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites for cross-coupling .

Q. How does the Boc group influence the pyrrolo[3,2-b]pyridine ring’s reactivity?

  • Steric Hindrance : The bulky Boc group reduces reactivity at the 2-position, directing electrophilic substitution to the 5-position of the pyrrolopyridine ring .
  • Stability : The Boc group prevents oxidation of the pyrrolo nitrogen under acidic conditions but is labile in TFA/DCM (1:1) at room temperature .

Q. What strategies mitigate decomposition during reactions under basic aqueous conditions?

  • pH Control : Maintain pH <10 to prevent boronic acid protodeboronation. Use buffered solutions (e.g., phosphate, pH 7–8) .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation .
  • Short Reaction Times : Monitor via TLC/LCMS to terminate reactions before degradation .

Q. Are there documented tautomerism or ring-opening reactions affecting the boronic acid?

  • Tautomerism : Boronic acids can form cyclic trimeric anhydrides in anhydrous solvents, reverting to monomers in polar protic solvents (e.g., MeOH/H₂O) .
  • Ring-Opening : Acidic conditions may hydrolyze the pyrrolopyridine ring; verify stability via control experiments in TFA/DCM .

Q. How should researchers handle waste disposal of this compound?

  • Neutralization : Quench residual boronic acid with excess water and adjust to pH 7 before disposal.
  • Regulated Waste Streams : Dispose of solid waste as hazardous boron-containing material per local regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.